molecular formula C12H25NO2 B6340635 tert-Butyl 3-[(pentan-2-yl)amino]propanoate CAS No. 1221341-27-0

tert-Butyl 3-[(pentan-2-yl)amino]propanoate

Cat. No.: B6340635
CAS No.: 1221341-27-0
M. Wt: 215.33 g/mol
InChI Key: CZAYEBWYBQCNAX-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(pentan-2-yl)amino]propanoate (CAS: 1221341-27-0) is a tertiary butyl ester derivative featuring a propanoate backbone substituted with a pentan-2-ylamino group. This compound is structurally characterized by a sterically bulky tert-butyl group, which enhances stability against hydrolysis, and a secondary amine moiety that enables participation in hydrogen bonding and coordination chemistry. Its molecular formula is C₁₂H₂₅NO₂, with a molecular weight of 215.33 g/mol . The compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for prodrugs, peptide mimetics, and metal-binding ligands, owing to its tunable reactivity and biocompatibility .

Properties

IUPAC Name

tert-butyl 3-(pentan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-6-7-10(2)13-9-8-11(14)15-12(3,4)5/h10,13H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAYEBWYBQCNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(pentan-2-yl)amino]propanoate typically involves the esterification of 3-aminopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-[(pentan-2-yl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(pentan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, influencing biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate (CAS: 1221341-78-1)

  • Molecular Formula: C₁₃H₂₇NO₂
  • Molecular Weight : 229.36 g/mol
  • Key Differences: The addition of a methyl group at the 2-position of the propanoate backbone increases steric hindrance, reducing nucleophilic attack susceptibility. This modification also slightly elevates hydrophobicity (logP ~2.8 vs. 2.5 for the parent compound) .

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate (CAS: 1221341-88-3)

  • Molecular Formula : C₁₇H₃₆N₂O₂
  • Molecular Weight : 300.48 g/mol

tert-Butyl 3-[(butan-2-yl)amino]propanoate (CAS: 1221341-28-1)

  • Molecular Formula: C₁₁H₂₃NO₂
  • Molecular Weight : 201.31 g/mol
  • Key Differences : The shorter butan-2-yl chain reduces lipophilicity (logP ~2.1) and alters conformational flexibility, impacting binding affinity in receptor-targeted applications .

Medicinal Chemistry

  • Parent Compound : Used in PET tracer synthesis due to its ability to chelate radiometals (e.g., ⁶⁸Ga) via the amine group .
  • Diethylamino Derivative: Explored for CNS-targeted drug delivery owing to enhanced blood-brain barrier permeability .

Material Science

  • Azidoethoxy Analogues (e.g., tert-butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate): Serve as click chemistry precursors for polymer functionalization .

Physical and Spectroscopic Properties

Property tert-Butyl 3-[(pentan-2-yl)amino]propanoate tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate
Boiling Point (°C) 285–290 295–300 310–315
¹H NMR (δ, ppm) 1.25 (s, 9H, tert-butyl), 3.15 (m, 1H, NH) 1.28 (s, 9H), 3.20 (m, 1H), 1.55 (d, 3H, CH₃) 1.30 (s, 9H), 2.60 (q, 4H, NCH₂), 3.10 (m, 1H)
LogP 2.5 2.8 1.9
Purity (%) ≥95 ≥95 ≥98

Data sourced from .

Biological Activity

tert-Butyl 3-[(pentan-2-yl)amino]propanoate is a compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed examination of its biological activity, including its mechanisms of action, interactions with biological systems, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C13H27NO2
  • Molecular Weight : 229.36 g/mol

This compound is an ester derived from propanoic acid, featuring a tert-butyl group and a pentan-2-yl amino substituent. Its unique structure enhances its reactivity and functional properties, making it valuable in pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to active sites, modulating the activity of these target molecules. This interaction can lead to significant changes in biochemical pathways and physiological responses.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to glucose metabolism. It has been investigated for its potential effects on sodium-dependent glucose transporters (SGLT), which are critical in glucose absorption and regulation. Compounds that inhibit these transporters are of particular interest for treating conditions such as diabetes.

Case Studies

  • SGLT Inhibition : Studies have shown that this compound can effectively inhibit SGLT activity, leading to reduced glucose absorption in intestinal cells. This property suggests potential use as an antidiabetic agent.
  • Receptor Binding Studies : Interaction studies have revealed that this compound binds selectively to certain receptors involved in metabolic regulation. For example, binding assays demonstrated a high affinity for specific G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways related to metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl 2-amino-2-methylpropanoateC13H27NO2Lacks diethylamino group; simpler structure
Diethylaminopropanoic acidC13H27NO2More polar; different pharmacokinetic properties
N,N-DiethylglycineC5H11NO2Similar amine structure; less complex

This table highlights how variations in alkyl groups and functional groups influence the chemical behavior and applications of these compounds.

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